Home > Products > Screening Compounds P108123 > 2-(4-Chlorophenyl)-5-methylbenzoic acid
2-(4-Chlorophenyl)-5-methylbenzoic acid - 537712-96-2

2-(4-Chlorophenyl)-5-methylbenzoic acid

Catalog Number: EVT-6489701
CAS Number: 537712-96-2
Molecular Formula: C14H11ClO2
Molecular Weight: 246.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate (TA-1801)

  • Compound Description: TA-1801 is a potent hypolipidemic agent. Upon oral administration, it undergoes hydrolysis to produce its active form, TA-1801A. []
  • Relevance: While structurally distinct from 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, both compounds share a common element: a 4-chlorophenyl group. Additionally, both are investigated for their biological activity, albeit in different therapeutic areas (hypolipidemic activity for TA-1801 versus unspecified activity for 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%). []

2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazoleacetic acid (TA-1801A)

  • Compound Description: This compound represents the active metabolite of the hypolipidemic agent, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate (TA-1801). TA-1801A exhibits significant species differences in its metabolism, primarily via glucuronidation. [, ]
  • Relevance: Similar to TA-1801, this compound shares the 4-chlorophenyl structural motif with 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%. The presence of a carboxylic acid functionality in both compounds further highlights their structural similarity. [, ]
  • Compound Description: BMS-687453 stands out as a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Preclinical studies have demonstrated its promising pharmacological and safety profile, positioning it as a potential candidate for atherosclerosis and dyslipidemia treatment. []
  • Relevance: BMS-687453 shares the 4-chlorophenyl structural feature with 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%. Both compounds also possess a carboxylic acid group. []

2-(4-Chlorophenyl)-α-methyl-5-benzoxazole acetic acid (Benoxaprofen)

  • Compound Description: Benoxaprofen is characterized as a potent, long-acting anti-inflammatory, and antipyretic compound. Its anti-inflammatory activity has been documented in various animal models, and it demonstrates superior antipyretic activity compared to aspirin or paracetamol. Unlike other acidic anti-inflammatory drugs, Benoxaprofen exhibits weak prostaglandin synthetase inhibiting properties. []
  • Relevance: Benoxaprofen shares the 4-chlorophenyl structural element with 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%. The presence of a carboxylic acid functionality in both compounds further emphasizes their structural similarity. []

(4E)-N-(4-chlorophenyl)-5-substituted-2-diazo-3-oxopent-4-enoic acid amides

  • Compound Description: This series of compounds were synthesized from N-(4-chlorophenyl)-2-diazo-3-oxobutyramide and various arylaldehydes. []
  • Relevance: This group of compounds all share the 4-chlorophenyl structural motif with 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%. []

2-(4-Chlorophenyl)-2-(N-acetylcarbamoylthio)ethanoic acid

  • Compound Description: This compound is formed by the hydrolysis of 2-acetylimino-4-(4-chlorophenyl)-1,3-oxathiole-5-carbonitrile. []
  • Relevance: This compound shares the 4-chlorophenyl structural element with 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%. Both compounds also possess a carboxylic acid group. []

2-(4-Chlorophenyl)acetic acid

  • Compound Description: This compound serves as a precursor for the synthesis of 2-(4-Chlorophenyl)ethanol. []
  • Relevance: This compound shares the core 2-(4-chlorophenyl)acetic acid structure with 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%. The key difference is the presence of a methyl group at the 5-position of the benzene ring in the target compound. []
  • Compound Description: This series of compounds, which includes N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles, incorporates a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety. They have shown promising antimicrobial activities against specific Gram-positive bacterial and C. albicans strains. []
  • Relevance: These compounds, although structurally different from 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, both share a 4-chlorophenyl group as a common structural motif. Additionally, both the 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives and the target compound are carboxylic acids, highlighting a shared functional group. []

1-(2-o-chlorobenzoyl-4-chlorophenyl)-5-glycylaminomethyl-3-dimethylaminocarbonyl-1H-1,2,4-triazole hydrochloride dihydrate

  • Compound Description: This compound can be analyzed by a fluorometric method after conversion to its fluorophore, 4-amino-7-chloro-5-(o-chlorophenyl)-[1, 2, 4]triazolo[1, 5-a]quinoline-2-carboxylic acid, under alkaline conditions. []
  • Relevance: Though structurally different from 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, this compound is notable for also possessing a chlorophenyl group. []

4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides

  • Compound Description: This series of 1,2,4-triazole derivatives has been identified as potential lead compounds for 15-lipoxygenase (15-LOX) inhibition. Their design draws inspiration from the pursuit of novel anti-inflammatory agents. []
  • Relevance: This group of compounds is related to 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% through the shared presence of a chlorophenyl group in their structures. []

3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivatives

  • Compound Description: This series of compounds, incorporating 1,2,4‐triazole, 1,3,4‐thiadiazole and 1,3,4‐oxadiazole moieties, has demonstrated anti-lipase and anti-urease activities. Notably, some derivatives exhibit potent dual inhibitory effects against lipase and urease. []
  • Relevance: These compounds are related to 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% as they both contain a chlorophenyl group within their structures. []

α-cyano-3-phenoxy-benzyl (S)-2-(4-chlorophenyl)-3-methylbutyrate (Fenvalerate Aα)

  • Compound Description: This compound, known as fenvalerate Aα, is an optically active insecticide. It can be labeled with carbon-14 for metabolic studies. []
  • Relevance: Fenvalerate Aα, like 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, possesses a 4-chlorophenyl group in its structure, highlighting a shared structural feature. []

2-[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl] Acetic Acid (Licofelone, ML3000)

  • Compound Description: Licofelone acts as a dual inhibitor of both cyclooxygenase isoforms and 5-lipoxygenase, showing promise in treating osteoarthritis. It displays high metabolic stability in conventional in vitro assays using liver microsomes. []
  • Relevance: Licofelone shares the 4-chlorophenyl structural motif with 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%. Both compounds also possess a carboxylic acid group. []

N-(5-((4-chlorophenyl)diazenyl)-2-hydroxy benzylidene)-2-hydroxy benzohydrazide (CDHBHZ)

  • Compound Description: CDHBHZ has demonstrated its efficacy as a corrosion inhibitor for mild steel in acidic chloride and sulfate solutions. []
  • Relevance: CDHBHZ shares the 4-chlorophenyl structural motif with 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%. []

2-[(4-chlorophenyl) phenylacetyl]-1,3-indandione (Chlorophacinone)

  • Compound Description: Chlorophacinone is synthesized through a multi-step process starting with mandelic acid and chlorobenzene. []
  • Relevance: Chlorophacinone shares the 4-chlorophenyl structural motif with 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%. []

2,4-diamino-5-(3-azido-4-chlorophenyl)-6-ethylpyrimidine (MZPES)

  • Compound Description: MZPES is a diaminopyrimidine antifolate. Its potential metabolites have been studied for their activity. []
  • Relevance: MZPES, while structurally distinct from 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, shares a key structural feature: the presence of a chlorophenyl group. []

5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide derivatives

  • Compound Description: This series of N-substituted derivatives exhibits antimicrobial and hemolytic activity. These compounds are generally well-tolerated and hold promise for further biological evaluation. []
  • Relevance: These compounds are structurally related to 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% due to the presence of a 4-chlorophenyl group in their structures. []
  • Compound Description: This class of compounds demonstrates potential as antibacterial agents, with some derivatives showing activity against specific bacterial strains. []
  • Relevance: Similar to 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, these compounds also possess a 4-chlorophenyl group in their molecular structure. []
  • Compound Description: This group encompasses metal complexes featuring Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) ions coordinated with the ligand {(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio}acetic acid. []
  • Relevance: Similar to 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, these metal complexes incorporate a 4-chlorophenyl group within their structures. []

Sodium 2[5‐(4‐Chlorophenyl)‐Pentyl]‐Oxirane‐2‐Carboxylate (POCA)

  • Compound Description: POCA serves as an acylcarnitine‐transferase blocking agent. Studies have investigated its impact on cardiodynamics and myocardial metabolism in dogs, particularly under conditions of reduced blood flow. [, ]
  • Relevance: Similar to 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, POCA contains a 4-chlorophenyl group. [, ]

1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid organotin(IV) complexes

  • Compound Description: These organotin(IV) complexes, which include derivatives with methyl, ethyl, n-butyl, n-octyl, and phenyl groups on the tin atom, were synthesized and characterized. These complexes showed varying levels of in vitro antitumor activity against several human cancer cell lines. []
  • Relevance: Despite structural differences, both this series of compounds and 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% share a 4-chlorophenyl group. They both belong to the broader category of carboxylic acid derivatives. []
  • Compound Description: This set of compounds, synthesized from 5-methylpyrazine-2-carboxylic acid, were evaluated for their antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungal strains. []
  • Relevance: These derivatives share a common structural element with 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, which is the presence of a 4-chlorophenyl group in their molecular structures. []
  • Compound Description: These pyrimidine derivatives, synthesized using the Suzuki cross-coupling reaction, have undergone screening for their inhibitory activity against various microbial agents. []
  • Relevance: These compounds are structurally related to 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% through the shared presence of a 4-chlorophenyl group in their molecular structures. []

5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides

  • Compound Description: These N-substituted sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, showed notable antiviral activity against the tobacco mosaic virus. []
  • Relevance: Similar to 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, these sulfonamide derivatives incorporate a 4-chlorophenyl group as a key structural element. []
  • Compound Description: These compounds are homologues of baclofen (a GABAB receptor agonist). They exhibit varying affinities for GABAA and GABAB receptor sites and demonstrate different pharmacological profiles compared to baclofen. []
  • Relevance: Similar to 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, these compounds incorporate a 4-chlorophenyl group. []

2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928)

  • Compound Description: YM928 is an orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist that displays broad-spectrum anticonvulsant effects in various animal models of generalized seizures. []
  • Relevance: YM928 shares the 4-chlorophenyl structural motif with 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%. []
  • Compound Description: These novel ligands demonstrate irreversible and selective binding to "peripheral" type benzodiazepine receptors (PBR). They exhibit nanomolar-range inhibitory activity against radiolabeled binding to PBR. Notably, stereoselectivity has been observed within the isoquinoline series of PBR ligands. []
  • Relevance: Similar to 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, these ligands contain a chlorophenyl group. []
  • Compound Description: Compound 6j is a potent tyrosinase inhibitor belonging to the 5‐substituted‐3‐[5‐hydroxy‐4‐pyrone‐2‐yl‐methymercapto]‐4‐amino‐1,2,4‐triazole derivative series. Kinetic studies show it acts as a competitive inhibitor of tyrosinase. []
  • Relevance: Compound 6j is structurally related to 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% as they both contain a 4-chlorophenyl group. []
  • Compound Description: The enantiomers of this compound, along with their pyridinyl ether analog, demonstrate potent thromboxane receptor antagonist and thromboxane synthase inhibitory activities. []
  • Relevance: Similar to 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, this compound incorporates a 4-chlorophenyl group. Both compounds also possess a carboxylic acid group. []

Properties

CAS Number

537712-96-2

Product Name

2-(4-Chlorophenyl)-5-methylbenzoic acid

IUPAC Name

2-(4-chlorophenyl)-5-methylbenzoic acid

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

InChI

InChI=1S/C14H11ClO2/c1-9-2-7-12(13(8-9)14(16)17)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17)

InChI Key

PZWDWLGTMBUNLT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.